molecular formula C6H6FNO B15293913 4-Fluoro-3-hydroxy-5-methylpyridine

4-Fluoro-3-hydroxy-5-methylpyridine

Cat. No.: B15293913
M. Wt: 127.12 g/mol
InChI Key: ZEKHOPGFPRKWIB-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3-hydroxy-5-methylpyridine typically involves the introduction of a fluorine atom into the pyridine ring. One common method is the nucleophilic substitution reaction, where a fluorine atom replaces a leaving group, such as chlorine, in the pyridine ring. This can be achieved using reagents like potassium fluoride (KF) under basic conditions .

Industrial Production Methods: Industrial production of fluorinated pyridines often involves multi-step synthesis processes. For example, starting from 2-fluoro-4-methylpyridine, various functional groups can be introduced through a series of reactions, including oxidation, reduction, and substitution .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-3-hydroxy-5-methylpyridine can undergo several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Fluoro-3-hydroxy-5-methylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluoro-3-hydroxy-5-methylpyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target site. The hydroxyl group can participate in hydrogen bonding, further stabilizing the compound-target complex .

Comparison with Similar Compounds

  • 2-Fluoro-4-methylpyridine
  • 3-Fluoro-5-methylpyridine
  • 4-Fluoro-2-hydroxy-5-methylpyridine

Uniqueness: 4-Fluoro-3-hydroxy-5-methylpyridine is unique due to the specific positioning of the fluorine and hydroxyl groups on the pyridine ring. This arrangement can significantly influence its chemical reactivity and biological activity compared to other fluorinated pyridines .

Properties

Molecular Formula

C6H6FNO

Molecular Weight

127.12 g/mol

IUPAC Name

4-fluoro-5-methylpyridin-3-ol

InChI

InChI=1S/C6H6FNO/c1-4-2-8-3-5(9)6(4)7/h2-3,9H,1H3

InChI Key

ZEKHOPGFPRKWIB-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=CC(=C1F)O

Origin of Product

United States

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